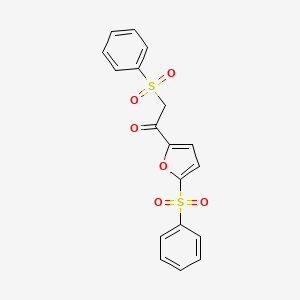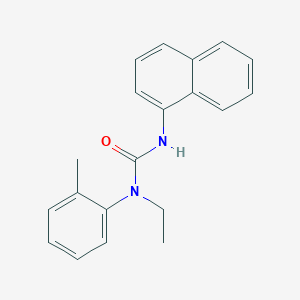
2,6-Diiodo-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is a complex organic compound with the molecular formula C18H11I2NO4. This compound is characterized by the presence of iodine atoms at the 2 and 6 positions of the phenyl ring, an oxazole ring, and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate typically involves the iodination of a phenyl ring followed by the formation of the oxazole ring. One common method involves the use of diacetoxyiodobenzene for the iodination process . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct placement of iodine atoms.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method allows for the simultaneous iodination and formation of the oxazole ring, reducing the number of steps and increasing the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl acetate group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include diacetoxyiodobenzene for iodination, reducing agents like sodium borohydride for reduction, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of functionalized phenyl acetates .
Applications De Recherche Scientifique
2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The iodine atoms and the oxazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-diiododiaryl ethers: These compounds share the diiodo substitution pattern but differ in the presence of an ether linkage instead of an oxazole ring.
Phenyl oxazole derivatives: Compounds with similar oxazole rings but different substituents on the phenyl ring.
Uniqueness
2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is unique due to its combination of iodine atoms, oxazole ring, and acetate group. This combination imparts specific chemical properties that make it valuable in various research applications .
Propriétés
Numéro CAS |
15398-26-2 |
|---|---|
Formule moléculaire |
C18H11I2NO4 |
Poids moléculaire |
559.1 g/mol |
Nom IUPAC |
[2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C18H11I2NO4/c1-10(22)24-16-13(19)7-11(8-14(16)20)9-15-18(23)25-17(21-15)12-5-3-2-4-6-12/h2-9H,1H3/b15-9+ |
Clé InChI |
XUDHKBJBEBVICB-OQLLNIDSSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1I)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)I |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)

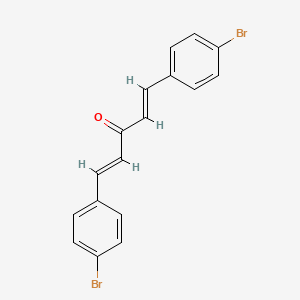




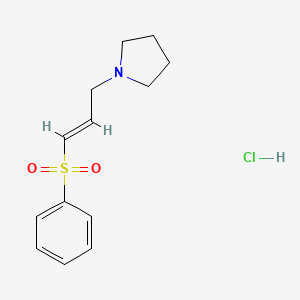


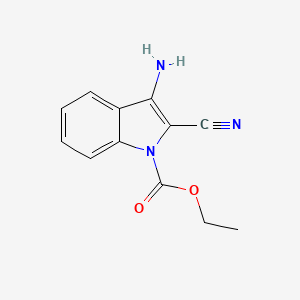
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
